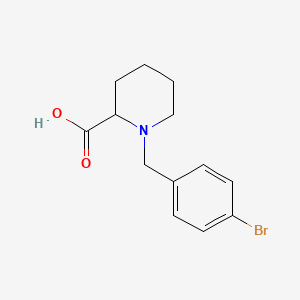

1-(4-Bromobenzyl)-2-carboxypiperidine

Description

Contextualization within Piperidine (B6355638) Alkaloid and Carboxylic Acid Derivatives Research

1-(4-Bromobenzyl)-2-carboxypiperidine belongs to the family of piperidine derivatives. The piperidine ring is a six-membered heterocycle containing a nitrogen atom, a structural motif prevalent in numerous natural alkaloids and synthetic pharmaceuticals. nih.govingentaconnect.com The presence of the carboxylic acid group at the 2-position classifies it as a derivative of pipecolic acid (piperidine-2-carboxylic acid). wikipedia.org Pipecolic acid and its derivatives are recognized for their biological significance, including their role as amino acid derivatives and their accumulation in certain metabolic disorders. wikipedia.org The synthesis of various piperidine carboxylic acid derivatives is an active area of research, with methods like the modified Strecker protocol being employed to create substituted versions. rsc.org Research into piperidine derivatives is extensive, with thousands of papers published in recent years, highlighting the importance of developing efficient synthetic methods for these compounds. nih.gov

The carboxylic acid functional group is a key feature, enhancing polarity and providing a site for potential interactions such as hydrogen bonding or salt formation. The study of carboxylic acid derivatives of heterocyclic compounds like piperidine is a significant area of medicinal chemistry. For instance, piperazine (B1678402) and its carboxylic acid derivatives have been explored as nanocarriers for drug delivery. nih.gov Furthermore, the design and synthesis of piperidine and dehydropiperidine carboxylic acids have been pursued to develop potent dual PPARα/γ agonists. nih.gov

Significance of the Bromobenzyl Moiety in Synthetic and Biological Contexts

The 4-bromobenzyl group attached to the piperidine nitrogen is a critical component influencing the compound's properties. In synthetic chemistry, the bromine atom on the benzyl (B1604629) ring serves as a versatile handle for further chemical modifications. It can participate in various coupling reactions, allowing for the introduction of diverse functionalities. The bromobenzyl group itself can be synthesized from precursors like 4-bromotoluene. prepchem.com

From a biological perspective, the bromobenzyl moiety can significantly impact a molecule's activity. The presence of the bromine atom increases the compound's lipophilicity, which can enhance its ability to cross cell membranes. This moiety can also engage in specific interactions with biological targets, potentially increasing binding affinity. The electron-withdrawing nature of the bromine atom can also influence the electronic properties of the entire molecule. Research on other molecules containing a 2-(4-bromobenzyl) group has demonstrated potent biological activities, such as anticancer effects through dual topoisomerase-I/II inhibition. rsc.orgnih.gov

Historical Overview of Relevant Chemical Scaffolds in Academic Inquiry

The piperidine scaffold has a long and rich history in chemistry and pharmacology. Discovered in 1850, it forms the core of many natural alkaloids and has been a "privileged scaffold" in drug discovery for decades. ingentaconnect.comtaylorandfrancis.com Early research in the mid-20th century on isonipecotic acid (piperidine-4-carboxylic acid) as a GABA receptor agonist highlighted the potential of this scaffold for central nervous system (CNS) drug design. The development of protective group chemistry in the 1980s further enabled the selective functionalization of the piperidine ring, leading to a vast number of derivatives.

The benzoylpiperidine fragment is another historically significant scaffold in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds. mdpi.com The strategic combination of these well-established scaffolds with moieties like the bromobenzyl group represents a continual evolution in the design of novel chemical entities with potentially unique properties. The synthesis of piperidine derivatives has been a subject of extensive research, with numerous methods developed for their formation, including hydrogenation of pyridines and various cyclization strategies. nih.govmdpi.com

Current Research Gaps and Future Directions in Chemical Biology and Organic Synthesis Related to the Compound

While the individual components of this compound are well-studied, the specific combination present in this molecule may offer unique opportunities that are not yet fully explored. A significant portion of the available research focuses on the isomeric piperidine-4-carboxylic acid derivatives. Therefore, a clear research gap exists in the comprehensive biological evaluation of piperidine-2-carboxylic acid derivatives like the title compound.

Future research in organic synthesis could focus on developing more efficient and stereoselective synthetic routes to access specific enantiomers of this compound. google.com The development of chiral piperidine scaffolds is a burgeoning area, as the stereochemistry can profoundly influence biological activity and pharmacokinetic properties. researchgate.net

In the realm of chemical biology, future investigations could explore the potential of this compound as an inhibitor of specific enzymes or as a ligand for various receptors. Given the prevalence of the piperidine scaffold in CNS-active drugs, exploring its neurological effects could be a fruitful avenue. ingentaconnect.com Furthermore, the bromobenzyl moiety could be exploited for the development of chemical probes to study biological systems or as a starting point for the synthesis of more complex molecules through cross-coupling reactions. The exploration of scaffold hybrids, combining the piperidine core with other pharmacologically relevant structures, also presents a promising direction for discovering novel therapeutic agents. acs.org

Ethical Considerations in Chemical Synthesis and Biological Evaluation Methodologies

The synthesis and biological testing of any new chemical entity, including this compound, are subject to important ethical considerations. In the realm of chemical synthesis, the principles of green chemistry are increasingly important, advocating for the use of less hazardous materials, reduction of waste, and energy efficiency to minimize environmental impact. solubilityofthings.com The ethical sourcing of starting materials is another crucial aspect. solubilityofthings.com

When it comes to biological evaluation, researchers have a responsibility to ensure the humane treatment of animals in preclinical studies and to prioritize the safety of human subjects in any potential clinical trials. solubilityofthings.com Transparency in reporting research methodologies and findings is paramount to ensure reproducibility and build public trust. sphericalinsights.com Furthermore, the emerging field of synthetic biology, which involves the design and construction of new biological parts, devices, and systems, raises a host of ethical questions concerning the engineering of life, biosafety, and biosecurity. bakerinstitute.orgnih.govhudsonlabautomation.com As research in chemical biology advances, it is crucial for scientists to engage in ongoing discussions about the potential societal implications of their work and to adhere to established ethical guidelines and regulations. sphericalinsights.combakerinstitute.org

Compound and Data Tables

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C13H16BrNO2 | 298.18 | Not available |

| 1-(4-Bromobenzyl)piperidine-4-carboxylic acid | C13H16BrNO2 | 298.18 | 733797-83-6 |

| 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | C13H17BrClNO2 | 334.63 | 896046-60-9 evitachem.combldpharm.com |

| Pipecolic acid (Piperidine-2-carboxylic acid) | C6H11NO2 | 129.16 | 535-75-1 wikipedia.org |

Note: Data for this compound is inferred from its constituent parts, as specific experimental data is not widely available in the searched literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride |

| 1-(4-Bromobenzyl)piperidine-4-carboxylic acid |

| 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid |

| 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo acgpubs.orgprepchem.comthieno[2,3-d]pyrimidines |

| 4-Bromobenzyl bromide |

| 4-Bromotoluene |

| Benzoylpiperidine |

| Isonipecotic acid (Piperidine-4-carboxylic acid) |

| Pipecolic acid (Piperidine-2-carboxylic acid) |

| Piperidine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H16BrNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |

InChI Key |

KMMSVXHSGYXSQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromobenzyl 2 Carboxypiperidine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(4-bromobenzyl)-2-carboxypiperidine reveals several logical bond disconnections that form the basis for various synthetic strategies. The general principles of retrosynthesis, which involve strategically breaking down a target molecule into simpler, commercially available starting materials, guide this process. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Analysis of Key Bond Formations

The primary strategic disconnections for this compound involve the C-N bond of the piperidine (B6355638) nitrogen and the C-C bonds forming the piperidine ring itself.

C(benzyl)-N(piperidine) Bond Disconnection: This is the most straightforward disconnection, suggesting an N-alkylation of a pre-formed 2-carboxypiperidine (pipecolic acid) derivative with a 4-bromobenzyl halide. This approach is common for the synthesis of N-substituted piperidines.

Piperidine Ring Disconnections: A more complex approach involves the formation of the piperidine ring as a key step. This can be achieved through several cyclization strategies, such as:

Reductive Amination: Disconnection of the N-C2 and N-C6 bonds can lead to a linear amino-aldehyde or amino-ketone precursor, which can cyclize via intramolecular reductive amination.

Dieckmann Condensation: Disconnecting the C2-C3 and N-C6 bonds could suggest a Dieckmann condensation of a suitable amino-diester precursor to form a piperidin-2-one intermediate, which can then be further modified.

Michael Addition: A double Michael addition of an amine to a 1,5-dicarbonyl compound or a related Michael acceptor can also be a viable route to the piperidine core. koreascience.or.kr

Precursor Identification and Synthesis Routes

Based on the retrosynthetic analysis, several key precursors and their synthetic routes can be identified.

2-Carboxypiperidine (Pipecolic Acid) and its Derivatives: Pipecolic acid is a readily available chiral building block. Its synthesis can be achieved from various starting materials, including the use of D-2-aminoadipic acid, which can be cyclized to form (R)-methyl 6-oxopipecolate. nih.gov This lactam can then be reduced and further functionalized. The synthesis of substituted pipecolinates (esters of pipecolic acid) can also be achieved through the hydrogenation of corresponding disubstituted pyridines. whiterose.ac.uk

4-Bromobenzyl Halides: 4-Bromobenzyl bromide or chloride are commercially available reagents used for the N-alkylation step.

Acyclic Precursors for Ring Formation: For strategies involving ring cyclization, acyclic precursors need to be synthesized. For instance, a 1,5-keto-aldehyde can be prepared and used in a double reductive amination cascade to form the piperidine ring. rsc.orgnih.gov

A common synthetic route for analogues involves a three-step process:

Esterification of the carboxylic acid of a piperidine precursor.

N-alkylation with the appropriate benzyl (B1604629) halide.

Hydrolysis of the ester to yield the final carboxylic acid.

Development of Novel Synthetic Pathways

The quest for more efficient and selective methods has led to the development of novel synthetic pathways for piperidine derivatives, including those that control regioselectivity and stereoselectivity.

Exploration of Regioselective Synthesis Strategies

Regioselectivity is crucial when multiple reactive sites are present in a molecule. In the context of this compound synthesis, regioselectivity primarily concerns the N-alkylation step and potential side reactions.

Regioselective N-Alkylation: The alkylation of 2-carboxypiperidine derivatives must selectively occur at the nitrogen atom. The use of appropriate bases and reaction conditions can favor N-alkylation over O-alkylation of the carboxylate group. Mild and regioselective N-alkylation of related heterocyclic systems like 2-pyridones has been achieved in aqueous micellar systems, which could potentially be adapted. researchgate.net The choice of base, such as potassium carbonate or sodium hydride in an appropriate solvent like DMF, is critical for achieving high regioselectivity. researchgate.net

Regioselective Ring Functionalization: In cases where the piperidine ring is constructed, regioselectivity in the cyclization step is paramount. For instance, in the synthesis of substituted pyridines that can be precursors to piperidines, regioselective C-4 alkylation has been a challenge. The use of blocking groups, such as a maleate-derived group, has been shown to enable exquisite control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govnih.gov

Investigation of Stereoselective and Asymmetric Synthesis Approaches

The C2 position of this compound is a stereocenter, making stereoselective synthesis a critical aspect for accessing enantiomerically pure compounds.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be subsequently removed to yield the desired enantiomerically pure product. researchgate.netresearchgate.net

One notable example in the synthesis of substituted piperidines involves the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.orgnih.gov In this approach, a 1,5-keto-aldehyde attached to the chiral complex undergoes a double reductive amination with a primary amine (such as benzylamine) in the presence of sodium triacetoxyborohydride. The bulky tricarbonyliron group directs the hydride attack, leading to the formation of a single diastereomer of the 2-substituted piperidine. rsc.orgnih.gov The auxiliary can then be removed to yield the enantiomerically pure product.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. sigmaaldrich.com These can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. While direct application to the synthesis of the target molecule is not extensively reported, the principles could be applied to precursors of 2-carboxypiperidine.

The use of tert-butanesulfinamide as a chiral auxiliary has also proven effective in the asymmetric synthesis of N-heterocycles, including pyrrolidines and piperidines. researchgate.net This auxiliary can be condensed with an appropriate precursor to form a sulfinimine, which then undergoes a diastereoselective reaction, followed by removal of the auxiliary.

The table below summarizes some chiral auxiliaries and their applications in the synthesis of piperidine and related heterocyclic structures.

| Chiral Auxiliary | Key Reaction Type | Application | Diastereomeric Ratio (d.r.) | Reference |

| η4-Dienetricarbonyliron complex | Double Reductive Amination | Stereoselective synthesis of 2-dienyl-substituted piperidines | Complete diastereoselectivity | rsc.orgnih.gov |

| (-)-Menthyl chloroformate | Asymmetric ortho-lithiation/electrophilic quench | Synthesis of planar chiral [2.2]metacyclophanes | 91:9 | rcsi.com |

| (4S)-Benzyl-1,3-thiazolidin-2-one | Asymmetric Aldol Reaction | Synthesis of 'syn Evans' aldol products | 73:27 - 97:3 | scielo.org.mx |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol, Michael Addition | General asymmetric synthesis | High d.r. | researchgate.netsigmaaldrich.com |

| tert-Butanesulfinamide | Addition to Sulfinimines | Asymmetric synthesis of pyrrolidines and piperidines | High d.r. | researchgate.net |

Asymmetric Catalysis for Enantioselective Production

The production of single-enantiomer this compound is critical as different enantiomers of a chiral molecule often exhibit distinct biological activities. Asymmetric catalysis offers a powerful tool to achieve this by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, is a prominent strategy. rsc.org Chiral secondary amines, particularly derivatives of proline and other cyclic amino acids, are effective in catalyzing reactions via enamine intermediates. acs.orgnih.gov For the synthesis of the target compound, a chiral organocatalyst could be employed in an asymmetric cyclization reaction to form the piperidine ring with high enantioselectivity. Alternatively, in the direct N-alkylation of racemic 2-carboxypiperidine, a chiral catalyst could theoretically achieve a kinetic resolution, preferentially alkylating one enantiomer over the other, although this is often a less efficient approach.

Transition-metal catalysis, using metals like nickel, rhodium, or ruthenium complexed with chiral ligands, provides another robust avenue. researchgate.netnih.gov For instance, a nickel catalyst paired with a specifically designed chiral bisphosphorus ligand has been shown to be highly effective in the intramolecular reductive cyclization of N-alkynones to produce chiral piperidines. researchgate.net For the direct N-alkylation step, a chiral catalyst could coordinate to the amine, with the chiral ligand environment dictating the facial selectivity of the incoming 4-bromobenzyl group, leading to a single enantiomer. The development of amino acid-based chiral ligands for copper-catalyzed alkylations has also shown promise, highlighting the importance of screening a library of catalysts, as subtle changes in the substrate can require a different optimal ligand. nih.gov

Diastereoselective Control in Multi-Step Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is a significant synthetic challenge. For analogues of this compound with additional substituents, achieving diastereoselective control is paramount.

One established method involves substrate-controlled synthesis, where the stereochemistry of an existing chiral center directs the formation of a new one. For instance, if a substituted tetrahydropyridine (B1245486) precursor is used, its existing stereocenters can direct a diastereoselective epoxidation of the double bond. nih.gov Subsequent ring-opening of the resulting epoxide with a nucleophile allows for the installation of new functionalities with a defined stereochemical relationship to the existing centers.

Another powerful strategy is the use of a chiral auxiliary. A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. In the context of synthesizing a substituted piperidine, a chiral amine like N-α-methylbenzylamine can be used to form a chiral lithium amide. nih.gov The domino reaction of this amide with a suitable prochiral precursor can initiate an asymmetric Michael addition followed by an intramolecular cyclization, creating a polysubstituted ring system with high diastereoselectivity. nih.gov The study of N-quaternization of already substituted piperidines also provides insight, as the facial selectivity of the alkylation (axial vs. equatorial attack) is influenced by the existing ring conformation and substituents, a principle that applies to N-alkylation as well. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and scalability of a synthetic route depend heavily on the optimization of reaction parameters. For the N-alkylation of 2-carboxypiperidine with 4-bromobenzyl bromide, key variables include solvent, catalyst, base, temperature, and pressure.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent is critical as it can significantly influence reaction rates and yields. The N-alkylation of amines is typically an SN2 reaction, which is favored by polar aprotic solvents that can solvate the cation but not the nucleophilic amine, thus increasing its reactivity. acsgcipr.orgchemicalforums.com Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. researchgate.net However, at higher temperatures, the stability of solvents like DMSO in the presence of bases must be considered. acsgcipr.org In some cases, less polar solvents like dichloromethane (B109758) (DCM) may be effective. chemicalforums.com Kinetic studies help elucidate the reaction mechanism and determine the optimal solvent system for maximizing the rate of product formation while minimizing side reactions.

Table 1: Effect of Solvent on the Yield of N-Alkylation This table presents hypothetical data for the reaction of piperidine-2-carboxylic acid ethyl ester with 4-bromobenzyl bromide, based on general principles of N-alkylation reactions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile (MeCN) | K₂CO₃ | 80 | 12 | 85 |

| 2 | Dimethylformamide (DMF) | K₂CO₃ | 80 | 12 | 92 |

| 3 | Dichloromethane (DCM) | DIPEA | 40 | 24 | 65 |

| 4 | Ethanol (B145695) (EtOH) | K₂CO₃ | 80 | 24 | 55 |

| 5 | Toluene | NaH | 110 | 12 | 70 |

Catalyst Screening and Ligand Design for Enhanced Efficiency

In catalytic versions of the N-alkylation, the catalyst and its associated ligands are the most important factors for achieving high efficiency and selectivity. For metal-catalyzed reactions, ligand design is crucial. Ligands coordinate to the metal center and modulate its electronic and steric properties, directly impacting catalytic activity and selectivity. For instance, in nickel-catalyzed cross-electrophile couplings, tridentate ligands like 2,6-pyridinedicarboxamidine have shown superior performance over standard bipyridine ligands for certain substrates. nih.gov The development of new ligands is often accelerated by screening diverse libraries to find novel, high-performing structural motifs. nih.govnih.gov For the asymmetric synthesis of this compound, a screening process would be essential to identify the optimal combination of metal precursor and chiral ligand.

Table 2: Catalyst and Ligand Screening for Asymmetric N-Alkylation This table presents hypothetical data for the asymmetric reaction of piperidine-2-carboxylic acid ethyl ester with 4-bromobenzyl bromide, illustrating the impact of ligand choice.

| Entry | Catalyst Precursor | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ni(COD)₂ | (R)-BINAP | 75 | 88 |

| 2 | Pd₂(dba)₃ | (S)-Phos | 68 | 82 |

| 3 | CuI | (R,R)-Ph-Box | 81 | 91 |

| 4 | Rh(acac)(CO)₂ | (S,S)-Chiraphos | 72 | 85 |

| 5 | Ni(COD)₂ | Pyridyl-2-carboxamidine L1 | 90 | 95 |

Temperature and Pressure Optimization for Process Scalability

Temperature is a critical parameter that affects reaction rate and, in some cases, selectivity. While higher temperatures generally increase reaction speed, they can also lead to the formation of undesired byproducts or decomposition of reactants and products. For catalytic reactions, elevated temperatures can also impact catalyst stability and turnover. For instance, in some catalytic deoxygenation reactions, increasing the temperature from 180 °C to 200 °C enhanced product yield, but further increases could lead to cracking. rsc.org

Pressure is primarily a key variable when dealing with gaseous reagents or when a reaction needs to be conducted above the boiling point of the solvent to achieve a sufficient rate. acsgcipr.org The use of high-pressure reactors can liquefy gaseous reactants, enhancing their solubility and reactivity. acs.org For scaling up the synthesis of this compound, especially in continuous flow systems, precise control over both temperature and pressure is essential for ensuring consistent product quality, safety, and throughput. acs.org Optimizing these parameters involves finding a balance that maximizes yield and purity while minimizing energy consumption and reaction time.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves designing chemical processes that minimize waste, avoid hazardous substances, and improve energy efficiency. nih.gov

A key principle is atom economy , which focuses on maximizing the incorporation of material from the reactants into the final product. A direct, one-pot N-alkylation of 2-carboxypiperidine with 4-bromobenzyl bromide is inherently more atom-economical than a multi-step sequence that requires protecting groups. acs.org

The use of safer solvents and reagents is another cornerstone of green chemistry. This involves replacing hazardous solvents like DMF with greener alternatives such as acetonitrile or, ideally, water. acsgcipr.orgacs.org The direct N-alkylation of α-amino acid esters with alcohols, catalyzed by ruthenium, represents a highly green approach, as the only byproduct is water. nih.gov

Catalysis is preferred over stoichiometric reagents. Catalytic methods reduce waste because the catalyst is used in small amounts and can be recycled and reused. Both organocatalysis and transition-metal catalysis align with this principle. acs.org

Development of Solvent-Free or Aqueous Reaction Systems

The development of solvent-free or aqueous reaction systems is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in publicly available research, general principles of N-alkylation of piperidines can be adapted to this goal.

One common route to this compound involves the N-alkylation of 2-piperidinecarboxylic acid (pipecolic acid) or its ester derivatives with 4-bromobenzyl halide. Traditional methods for such alkylations often employ organic solvents like acetonitrile or dimethylformamide (DMF). nist.gov However, greener alternatives are being explored.

Solvent-Free N-Alkylation: The N-alkylation of amides with alcohols, a reaction analogous to the alkylation of the secondary amine in pipecolic acid, has been successfully carried out under solvent-free (neat) conditions. For instance, the reaction of phenylacetamide with benzyl alcohol has been achieved using a Ni/SiO₂–Al₂O₃ catalyst at elevated temperatures. researchgate.net This suggests the potential for a solvent-free reaction between 2-piperidinecarboxylic acid and 4-bromobenzyl alcohol.

Aqueous Reaction Systems: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of nitrogen-containing heterocycles, including piperidines, have been reported in aqueous media under microwave irradiation. organic-chemistry.org Furthermore, the synthesis of N-aryl-N′-(2-benzofuroyl)-thioureas has been achieved in a one-step reaction in aqueous media using a phase-transfer catalyst, demonstrating the feasibility of complex organic reactions in water. researchgate.net These methodologies provide a framework for developing an aqueous synthesis of this compound.

A hypothetical aqueous synthesis could involve the reaction of 2-piperidinecarboxylic acid with 4-bromobenzyl bromide in the presence of a base and a phase-transfer catalyst to facilitate the reaction between the water-soluble and water-insoluble reactants.

Interactive Data Table: Comparison of Solvent Systems for N-Alkylation of Piperidines

| Solvent System | Catalyst/Conditions | Advantages | Disadvantages | Applicability to Target Compound |

| Organic Solvents (e.g., Acetonitrile, DMF) | Base (e.g., K₂CO₃, Et₃N) | Well-established, often high yields | Use of volatile, potentially toxic solvents | Traditional method |

| Solvent-Free (Neat) | Heterogeneous catalyst (e.g., Ni/SiO₂–Al₂O₃), heat researchgate.net | No solvent waste, high atom economy | May require high temperatures, potential for side reactions | Feasible with 4-bromobenzyl alcohol |

| Aqueous | Phase-transfer catalyst, microwave irradiation organic-chemistry.org | Environmentally benign, safe | May require catalyst, potential for low solubility of reactants | Promising green alternative |

Utilization of Renewable Feedstocks and Biodegradable Catalysts

The shift towards renewable feedstocks and biodegradable catalysts is a critical aspect of sustainable chemistry. For the synthesis of this compound, the piperidine-2-carboxylic acid core is a prime target for derivation from renewable resources.

Renewable Feedstocks: L-Pipecolic acid can be synthesized from L-lysine, an amino acid that can be produced through fermentation of renewable feedstocks like sugars. rsc.orgresearchgate.net Biocatalytic approaches using enzymes such as lysine (B10760008) ε-deaminase and pyrroline-5-carboxylate reductase have been developed to convert lysine to pipecolic acid. rsc.org These cell-free biocatalytic systems offer a green alternative to traditional chemical synthesis. rsc.orgresearchgate.net While the 4-bromobenzyl moiety is typically derived from petrochemical sources (e.g., toluene), research into bio-based aromatic compounds is an active area that could provide renewable routes to this part of the molecule in the future.

Biodegradable Catalysts: Enzymes are the quintessential biodegradable catalysts. The aforementioned biocatalytic synthesis of L-pipecolic acid is a prime example. rsc.orgresearchgate.net For the N-alkylation step, while metal-based catalysts are common, the development of organocatalysts, which are often biodegradable, is a promising area. For instance, the synthesis of substituted piperidines has been achieved using organocatalysts. nih.gov

Interactive Data Table: Renewable Resources in the Synthesis of this compound

| Component | Renewable Precursor | Synthetic Method | Green Advantage |

| 2-Piperidinecarboxylic Acid | L-Lysine | Biocatalysis (e.g., using lysine ε-deaminase) rsc.org | Use of renewable feedstock, mild reaction conditions |

| 4-Bromobenzyl group | (Hypothetical) Lignin-derived aromatics | Chemical modification | Potential for fully bio-based synthesis |

| Catalyst | Enzymes, Organocatalysts | Biocatalysis, Organocatalysis nih.gov | Biodegradable, high selectivity |

Waste Minimization and Atom Economy Maximization Strategies

Waste minimization and atom economy are fundamental principles of green chemistry that guide the design of efficient synthetic processes. rsc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

For the synthesis of this compound via the N-alkylation of 2-piperidinecarboxylic acid with 4-bromobenzyl bromide, the reaction can be represented as:

C₆H₁₁NO₂ + C₇H₆Br₂ → C₁₃H₁₆BrNO₂ + HBr

The atom economy for this reaction is high, as the only theoretical byproduct is hydrogen bromide (HBr). In practice, a base is used to neutralize the HBr, which generates a salt as a byproduct. To maximize atom economy, catalytic approaches are preferred over stoichiometric ones.

Strategies for Waste Minimization and High Atom Economy:

Catalytic Reactions: Using catalysts, especially those that can be recycled, is superior to using stoichiometric reagents that are consumed in the reaction and generate waste. news-medical.net

Reaction Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize product yield and minimize the formation of byproducts.

A highly atom-economical approach to related structures involves the reaction of a primary amine with two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to form 4-piperidones, which can be further functionalized. dtic.mil While this specific route may not be the most direct for the target compound, it illustrates the principles of building complexity with high atom economy.

Synthesis of Deuterated or Isotope-Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or isotope-labeled analogues of this compound is crucial for conducting mechanistic studies of its formation and biological activity. Isotopic labeling can help to elucidate reaction pathways and understand metabolic transformations.

Deuterium (B1214612) Labeling: Deuterium (²H or D) is a stable isotope of hydrogen. Introducing deuterium at specific positions in a molecule can provide insights into reaction mechanisms through the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond.

For this compound, several positions could be targeted for deuteration to study its synthesis:

Deuteration of the Benzyl Group: Using deuterated 4-bromobenzyl bromide (e.g., 4-bromo-α,α-dideuteriobenzyl bromide) in the N-alkylation reaction would label the benzylic position. This could be used to study the mechanism of the alkylation step.

Deuteration of the Piperidine Ring: The piperidine ring can be deuterated through various methods, such as the reduction of a corresponding pyridine (B92270) derivative with a deuterium source (e.g., D₂, NaBD₄). nih.gov For example, the hydrogenation of 2-pyridinecarboxylic acid with deuterium gas over a catalyst would yield deuterated 2-piperidinecarboxylic acid.

A general approach for mechanistic studies involves performing a reaction with a deuterated starting material and analyzing the position and extent of deuterium incorporation in the product. researchgate.netresearchgate.net For example, if a deuterium-labeling study is performed on the synthesis of a related compound, the location of the deuterium atom in the final product can confirm which hydrogen atoms are involved in the reaction mechanism. researchgate.net

Interactive Data Table: Potential Deuteration Sites in this compound for Mechanistic Studies

| Labeled Position | Deuterated Reagent | Potential Mechanistic Insight |

| Benzylic (CH₂) | 4-Bromobenzyl-d₂-bromide | N-alkylation reaction mechanism |

| Piperidine Ring (various) | Deuterated 2-piperidinecarboxylic acid | Ring formation or functionalization mechanisms |

| Carboxyl Hydrogen (OH) | D₂O | Acid-base catalysis, proton exchange |

Advanced Structural and Conformational Analysis of 1 4 Bromobenzyl 2 Carboxypiperidine

Crystallographic Studies for Solid-State Conformation Elucidation

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state. This information provides a static picture of the molecule's preferred conformation in a crystalline environment.

Single-Crystal X-ray Diffraction Analysis

To date, no single-crystal X-ray diffraction data for 1-(4-Bromobenzyl)-2-carboxypiperidine has been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). Such an analysis would provide definitive information on bond lengths, bond angles, and torsion angles, revealing the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the relative orientation of the 4-bromobenzyl and carboxyl substituents.

A hypothetical data table for such an analysis would include:

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₃H₁₆BrNO₂ |

| Formula Weight | 298.18 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Polymorphism and Co-crystallization Studies

There is no available research on the polymorphic forms or co-crystals of this compound. Polymorphism refers to the ability of a compound to crystallize in different crystal lattices, which can influence its physical properties. Co-crystallization involves crystallizing the target molecule with a second component (a co-former) to create a new crystalline solid with potentially different properties. Investigating these aspects would require extensive screening of crystallization conditions.

Solution-State Conformation and Dynamic Behavior

In solution, molecules are often flexible and can exist as an equilibrium of different conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While standard ¹H and ¹³C NMR spectra would be used for basic structural confirmation, advanced NMR techniques are necessary to understand the conformational dynamics of this compound in solution.

A hypothetical table of key NOESY/ROESY correlations might look like this:

| Proton 1 | Proton 2 | Observed Correlation | Inferred Proximity |

| H (benzyl CH₂) | H-2 (piperidine) | Data not available | Data not available |

| H (benzyl CH₂) | H-6 (piperidine, axial) | Data not available | Data not available |

| H-2 (piperidine) | H-3 (piperidine, axial) | Data not available | Data not available |

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to observe changes in the spectra. These changes can provide information about dynamic processes, such as the rotation around single bonds or ring inversion. For this compound, VT-NMR could be used to determine the energy barrier for the rotation around the N-CH₂ bond connecting the piperidine and the benzyl (B1604629) group. At low temperatures, this rotation might become slow enough on the NMR timescale to observe separate signals for different rotational isomers (rotamers). No such studies have been reported.

A hypothetical data table for a VT-NMR study could include:

| Dynamic Process | Coalescence Temp. (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

| N-CH₂ Bond Rotation | Data not available | Data not available | Data not available |

| Piperidine Ring Inversion | Data not available | Data not available | Data not available |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

The presence of a stereocenter at the C2 position of the piperidine ring renders this compound a chiral molecule. Therefore, its enantiomers are expected to be optically active, interacting differently with plane-polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to confirm and characterize this chirality.

Optical Rotatory Dispersion measures the variation of optical rotation as a function of the wavelength of light. wikipedia.org For a chiral molecule like this compound, an ORD spectrum would display a plain curve at wavelengths far from an absorption band. However, in the region of an electronic absorption of a chromophore near the chiral center (such as the carboxyl group or the aromatic ring), the spectrum will show a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique provides more direct information about the electronic transitions within the molecule. It is anticipated that the CD spectrum of an enantiomer of this compound would exhibit distinct CD bands corresponding to the n→π* transition of the carbonyl in the carboxyl group and the π→π* transitions of the bromophenyl group. The sign and intensity of these bands are unique to the specific enantiomer (R or S), allowing for unambiguous confirmation of its chirality and absolute configuration. While specific experimental data for this compound is not prevalent, the principles of these techniques confirm its chiral nature. libretexts.orgnih.gov

Spectroscopic Investigations of Electronic Structure and Bonding

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of their chemical bonds. By analyzing the vibrational modes, one can confirm the molecular structure and gain insight into intramolecular and intermolecular interactions.

The FT-IR and Raman spectra would be expected to display characteristic peaks corresponding to the vibrations of the carboxylic acid, the piperidine ring, and the substituted benzene (B151609) ring.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is indicative of strong hydrogen bonding. |

| Carboxylic Acid | C=O stretch | 1700-1725 | Position can shift depending on dimerization or other hydrogen bonding. |

| Carboxylic Acid | C-O stretch | 1320-1210 | Coupled with O-H in-plane bending. |

| Piperidine | C-H stretch | 2950-2850 | Aliphatic C-H vibrations. |

| Piperidine | C-N stretch | 1250-1020 | Typically a weak to medium intensity band. |

| 4-Bromobenzyl | C-H stretch (Aromatic) | 3100-3000 | Aromatic C-H vibrations. |

| 4-Bromobenzyl | C=C stretch (Aromatic) | 1600-1450 | Characteristic skeletal vibrations of the benzene ring. |

The presence of these bands in the respective spectra would serve as a molecular fingerprint, confirming the integrity of the compound's structure.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis (excluding basic ID)

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are crucial for elucidating the fragmentation pathways of this compound. This analysis provides deep insights into the molecule's structural connectivity and stability under ionization conditions. The molecular formula of the compound is C₁₃H₁₆BrNO₂.

Upon electron ionization, the molecule would form a molecular ion (M⁺). A key diagnostic feature would be the presence of two peaks of nearly equal intensity for any bromine-containing fragment, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. wpmucdn.comsavemyexams.com

Several predictable fragmentation pathways can be postulated:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl, resulting in the loss of a COOH radical (mass 45). libretexts.org

Formation of the Bromobenzyl Cation: Cleavage of the N-CH₂ bond would lead to the formation of the stable 4-bromobenzyl cation. This would produce a characteristic isotopic doublet at m/z 169 and 171.

Formation of Tropylium (B1234903) Ion: The benzyl fragment can rearrange to form a tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of benzyl-containing compounds. wpmucdn.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring is a characteristic fragmentation pattern for amines. miamioh.edu This would lead to the loss of the carboxyl group and subsequent ring opening.

Loss of Water: The presence of a carboxylic acid can lead to the loss of a water molecule (H₂O, mass 18) from the molecular ion. libretexts.orgnih.gov

Predicted Fragmentation Data for this compound:

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 298/300 | [C₁₃H₁₆BrNO₂]⁺ | Molecular Ion (M⁺) |

| 253/255 | [C₁₂H₁₅BrN]⁺ | Loss of COOH radical from M⁺ |

| 169/171 | [C₇H₆Br]⁺ | 4-Bromobenzyl cation from N-C bond cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of the benzyl fragment |

This detailed fragmentation analysis provides a much higher level of structural confirmation than basic molecular weight identification.

Supramolecular Interactions and Self-Assembly Propensities

Hydrogen Bonding Networks and Crystal Packing Analysis

The carboxylic acid moiety is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O oxygen). This makes it highly likely that the compound will form extensive hydrogen bonding networks in the solid state. nih.gov One of the most common motifs for carboxylic acids is the formation of a head-to-head dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring. nsf.gov

Alternatively, catemer motifs can form, where the carboxylic acid groups of adjacent molecules link into chains. nih.gov Furthermore, the tertiary nitrogen of the piperidine ring, although a weaker acceptor, could potentially participate in C-H···N interactions. The bromide ion, if present as a counter-ion to a protonated piperidine nitrogen, could also act as a hydrogen bond acceptor from the carboxylic acid's O-H group. nsf.gov These hydrogen bonds are primary drivers in the crystal packing, influencing the material's melting point, solubility, and morphology.

π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, other non-covalent forces contribute to the supramolecular assembly.

π-π Stacking: The electron-rich aromatic ring of the 4-bromobenzyl group is capable of engaging in π-π stacking interactions. libretexts.orgwikipedia.org In the crystal lattice, these rings can stack in parallel-displaced or T-shaped arrangements. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal structure by maximizing attractive van der Waals forces.

Computational Chemistry and Theoretical Modeling of 1 4 Bromobenzyl 2 Carboxypiperidine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and geometry of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Bromobenzyl)-2-carboxypiperidine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

The analysis of HOMO and LUMO surfaces reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. For piperidine (B6355638) derivatives, the HOMO is often localized on the piperidine ring and the nitrogen atom, while the LUMO may be distributed over the aromatic substituent. The presence of the electron-withdrawing bromine atom and the carboxyl group can significantly influence the energies and distributions of these orbitals.

Table 1: Calculated Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and serves as a representative example for theoretical calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates areas of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxyl group, making them potential sites for hydrogen bonding and interaction with electrophiles. The area around the hydrogen atoms of the piperidine ring and the benzyl (B1604629) group would exhibit a positive potential. The bromine atom, being electronegative, would also influence the charge distribution on the phenyl ring. The calculation of Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, further detailing the electronic landscape of the molecule.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| N1 (piperidine) | -0.45 |

| O (carbonyl) | -0.62 |

| O (hydroxyl) | -0.68 |

| Br | -0.15 |

| C (carboxyl) | +0.75 |

Note: The data in this table is hypothetical and serves as a representative example for theoretical calculations.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the assignment of experimental spectra and can provide insights into the molecular conformation in solution.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the identification of characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C-N stretching of the piperidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π-π* transitions in the aromatic ring.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (COOH) | 12.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 175.0 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ |

| UV-Vis | λmax | 225 nm |

Note: The data in this table is hypothetical and serves as a representative example for theoretical calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational space of a molecule over time, providing insights into its flexibility and behavior in different environments.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule to move and change its conformation over a specified time period. For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the bulky 4-bromobenzyl and carboxyl substituents.

Analysis of the simulation trajectory allows for the generation of a conformational ensemble, which represents the distribution of different structures the molecule can adopt. Key dihedral angles can be monitored to characterize the major conformers. For instance, the orientation of the carboxyl group relative to the piperidine ring and the rotational freedom of the benzyl group are important conformational features.

Table 4: Representative Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved | Angle (degrees) |

| ω (amide-like) | C(benzyl)-N-C(piperidine)-C(carboxyl) | 175 |

| τ1 | N-C(piperidine)-C(carboxyl)-O(hydroxyl) | -170 |

| τ2 | C(piperidine)-N-C(benzyl)-C(phenyl) | 65 |

Note: The data in this table is hypothetical and serves as a representative example for theoretical calculations.

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and dynamics of a molecule. MD simulations can explicitly include solvent molecules (e.g., water) or use an implicit solvent model to mimic the effect of the solvent.

In a polar solvent like water, this compound would be expected to form hydrogen bonds between its carboxyl group and water molecules. These interactions can stabilize certain conformations over others. For example, solvent interactions might favor conformations where the polar carboxyl group is exposed to the solvent, while the more hydrophobic bromobenzyl group is more shielded. MD simulations can quantify the extent of solvent-solute interactions and analyze how they influence the conformational landscape and the flexibility of the molecule. The presence of explicit water molecules has been shown to facilitate certain chemical reactions in piperidine-derived radicals by stabilizing transition states. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. Such studies can forecast the binding mode and affinity, providing insights into the compound's potential mechanism of action. nih.gov

Given the structural features of this compound—a substituted piperidine core—several classes of proteins could serve as hypothetical biological targets. Piperidine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors. clinmedkaz.orgnih.gov For this analysis, hypothetical targets such as human renin, a key enzyme in the renin-angiotensin system, and sigma-1 receptor (S1R), a protein implicated in various central nervous system disorders, are considered plausible based on studies of analogous structures. nih.govrsc.org

In a hypothetical docking scenario with a target like renin, the this compound would likely orient itself to maximize favorable interactions within the enzyme's active site. It is predicted that the 4-bromobenzyl group would occupy a hydrophobic pocket (the S1/S3 pocket in renin), leveraging its lipophilic character. nih.gov The piperidine ring would act as a rigid scaffold, positioning the functional groups optimally. Crucially, the 2-carboxy group is predicted to form key hydrogen bonds with catalytic residues, such as the aspartic acid dyad (Asp32 and Asp215) in renin's active site, mimicking the interactions of endogenous substrates. nih.gov

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. Computational tools can provide these binding energy estimates, which help in ranking and prioritizing potential drug candidates. researchgate.net

For this compound, hypothetical docking against a panel of selected targets could yield a range of binding affinities. These values help to distinguish between likely and unlikely biological targets.

| Hypothetical Biological Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Human Renin | -7.8 | Hypertension |

| Sigma-1 Receptor (S1R) | -8.5 | Neurological Disorders |

| HDM2 | -6.9 | Oncology |

| Acetylcholinesterase (AChE) | -7.2 | Alzheimer's Disease |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical scoring ranges observed for similar piperidine derivatives against these target classes. nih.govresearchgate.netnih.gov

A detailed analysis of the docked pose allows for the identification of specific amino acid residues that form key interactions with the ligand. These interactions underpin the stability of the ligand-receptor complex. For this compound, the interactions would be driven by its distinct chemical features, which define its pharmacophore. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov

The key pharmacophoric features of this compound are:

Hydrogen Bond Donor/Acceptor: The carboxylic acid group at the 2-position is a critical feature, capable of forming strong hydrogen bonds.

Hydrophobic Aromatic Group: The bromobenzyl moiety provides a large, hydrophobic surface for engaging with non-polar pockets in a target protein.

Halogen Bond Donor: The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

Basic Nitrogen: The piperidine nitrogen, depending on its protonation state, can also participate in ionic or hydrogen bond interactions.

| Pharmacophoric Feature | Interacting Moiety on Ligand | Predicted Type of Interaction | Hypothetical Interacting Residues (e.g., in Renin) |

|---|---|---|---|

| Hydrogen Bond Acceptor/Donor | -COOH group | Hydrogen Bonding / Ionic Interaction | Asp32, Asp215, Ser76 |

| Hydrophobic Feature | Benzyl Ring | van der Waals / Hydrophobic Interaction | Tyr14, Phe117, Trp39 |

| Halogen Feature | Bromine Atom | Halogen Bonding | Gly217 (backbone carbonyl) |

| Scaffold | Piperidine Ring | Shape Complementarity | Active Site Cleft |

Note: The interacting residues listed are hypothetical, based on known crystal structures of similar targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico, based on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values from an in vitro assay) is required. For each compound, a set of theoretical molecular descriptors is calculated. These can include descriptors related to topology, electronic properties (e.g., partial charges), and lipophilicity (e.g., LogP).

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is generated that links the descriptors to the activity. The robustness of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.gov

A hypothetical QSAR training set for analogues might look as follows:

| Compound ID | Modification from Parent Structure | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental pIC50 |

|---|---|---|---|---|

| Parent | This compound | 3.45 | 49.3 Ų | 6.5 |

| Analogue 1 | 4-Chloro substitution | 3.10 | 49.3 Ų | 6.2 |

| Analogue 2 | 4-Fluoro substitution | 2.85 | 49.3 Ų | 6.0 |

| Analogue 3 | 3-Carboxypiperidine isomer | 3.45 | 49.3 Ų | 5.8 |

| Analogue 4 | No benzyl substitution | 1.50 | 49.3 Ų | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A resulting hypothetical QSAR equation might be: pIC50 = 0.8 * LogP - 0.05 * PSA + 4.0 (with R² = 0.92, Q² = 0.85).

The primary utility of a validated QSAR model is to predict the biological activity of novel, unsynthesized analogues. This allows chemists to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. By analyzing the QSAR model, researchers can understand which structural features are most influential on activity.

Using the hypothetical QSAR model from the previous section, the activity for new conceptual analogues can be predicted:

| Novel Analogue ID | Proposed Structure Modification | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted pIC50 |

|---|---|---|---|---|

| Novel-1 | 4-Trifluoromethyl substitution | 3.98 | 49.3 Ų | 6.72 |

| Novel-2 | 4-Methoxy substitution | 2.95 | 58.5 Ų | 5.43 |

| Novel-3 | 2-Carboxamide instead of acid | 3.20 | 60.4 Ų | 5.54 |

| Novel-4 | 4-Cyano substitution | 2.70 | 73.1 Ų | 4.50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This predictive capability allows for the rational design of new molecules with potentially enhanced biological activity, guided by the computational model.

Cheminformatics and Data Mining for Analog Discovery and Lead Optimization

In the realm of modern drug discovery, the journey from a promising hit compound to a viable drug candidate is a complex, iterative process known as lead optimization. For the compound this compound, a molecule with potential therapeutic relevance owing to its substituted piperidine scaffold, cheminformatics and data mining represent powerful computational strategies. These approaches are instrumental in exploring the vast chemical space around this lead compound to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. This section delves into the application of these computational techniques for the analog discovery and lead optimization of this compound, even in the absence of direct published studies on this specific molecule, by drawing parallels with methodologies applied to structurally similar compounds.

The core principle of cheminformatics in lead optimization is to establish a relationship between the chemical structure of a molecule and its biological activity, a concept known as the Quantitative Structure-Activity Relationship (QSAR). documentsdelivered.comneovarsity.org By analyzing a dataset of structurally related compounds and their corresponding biological activities, it is possible to build predictive models that can guide the synthesis of new, more potent analogs.

For this compound, a systematic exploration of its structure reveals several key areas for modification to generate a library of analogs for QSAR studies. These include:

Substitution on the phenyl ring: The bromine atom at the 4-position of the benzyl group can be replaced by a variety of other substituents with different electronic and steric properties (e.g., chloro, fluoro, methyl, methoxy).

Modification of the piperidine ring: The 2-carboxy group can be esterified or converted to an amide. Furthermore, substitutions at other positions on the piperidine ring could be explored.

Alterations to the benzyl linker: The methylene (B1212753) bridge connecting the phenyl and piperidine rings could be extended or rigidified.

Once a library of such analogs is synthesized and their biological activity against a specific target is determined, data mining techniques can be employed to extract meaningful patterns.

Data Mining for Analog Discovery

Data mining in drug discovery involves the application of statistical and machine learning algorithms to large datasets of chemical and biological information to identify novel patterns and relationships. sci-hub.runih.govresearchgate.net For the discovery of new analogs of this compound, several data mining approaches could be employed:

Similarity Searching: This is one of the most fundamental techniques in cheminformatics. Starting with the structure of this compound, large chemical databases can be searched for compounds with a high degree of structural similarity. These "hits" can provide valuable starting points for new synthetic efforts.

Clustering: If a larger set of active and inactive analogs of this compound were available, clustering algorithms could be used to group them based on their structural features. This can help in identifying distinct structural motifs that are associated with activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active analogs, a pharmacophore model can be generated and used to screen virtual libraries for novel scaffolds that fit the model. researchgate.net

Lead Optimization through QSAR and Predictive Modeling

The lead optimization phase aims to fine-tune the properties of a lead compound. researchgate.net For this compound, this would involve systematically modifying its structure to improve its therapeutic index. QSAR modeling is a cornerstone of this process. documentsdelivered.comneovarsity.orgnih.gov

A hypothetical QSAR study on a series of analogs of this compound might involve the generation of a dataset like the one presented in Table 1. In this illustrative example, the inhibitory activity (pIC50) of a series of analogs against a hypothetical target is tabulated along with key molecular descriptors.

| Compound ID | R-group (at 4-position of benzyl) | pIC50 | LogP | Molecular Weight (Da) |

| 1 | -Br | 6.5 | 3.8 | 312.2 |

| 2 | -Cl | 6.3 | 3.5 | 267.7 |

| 3 | -F | 6.1 | 3.2 | 251.3 |

| 4 | -CH3 | 6.8 | 3.6 | 247.3 |

| 5 | -OCH3 | 7.1 | 3.3 | 263.3 |

| 6 | -NO2 | 5.9 | 3.1 | 278.3 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

From such a dataset, a QSAR model could be developed using various regression techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). An example of a simple MLR equation that might be derived is:

pIC50 = 0.5 * LogP - 0.01 * Molecular Weight + 5.0

This equation, while hypothetical, illustrates how a QSAR model can provide quantitative insights into the structure-activity relationship. In this case, it suggests that increasing lipophilicity (LogP) and decreasing molecular weight might lead to higher activity. Such models can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. documentsdelivered.comnih.gov

Illustrative Research Findings from Structurally Related Compounds

While specific data on this compound is scarce, studies on related N-benzylpiperidine derivatives have demonstrated the utility of these computational approaches. For instance, QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists have shown the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Another study on N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors successfully developed predictive QSAR models using multiple linear regression and other machine learning methods. documentsdelivered.com These studies underscore the power of cheminformatics in guiding the optimization of piperidine-based compounds.

In a study on phenanthrene-based antitumor agents, derivatives with a piperidine E-ring were found to be more potent than those with a piperazine (B1678402) ring, highlighting how subtle changes in the heterocyclic core can significantly impact activity. acs.orgnih.gov This finding was supported by computational modeling.

Furthermore, virtual screening of piperidine-based small molecules has been employed to identify potential inhibitors for various targets, including those relevant to COVID-19. sciengpub.ir These studies often involve docking the compounds into the active site of the target protein to predict their binding affinity and mode of interaction.

Investigation of Biological Activities in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (Biochemical Assays)

Enzyme inhibition assays are fundamental in identifying and characterizing molecules that can modulate the activity of specific enzymes, which are often key players in disease pathways.

Identification of Potential Enzyme Targets through Screening

The initial step in evaluating the enzyme-inhibiting potential of 1-(4-Bromobenzyl)-2-carboxypiperidine would involve screening it against a broad panel of enzymes. This high-throughput screening can quickly identify potential targets. Based on the structural motif of an N-benzylpiperidine, enzymes such as cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE), histone deacetylases (HDACs), and steroid-5α-reductase, which are known to be modulated by similar structures, would be logical primary targets. For instance, studies on other N-benzylpiperidine derivatives have revealed their potential as dual inhibitors of HDAC and AChE, enzymes relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov

Determination of Inhibition Constants (Kᵢ, IC₅₀) and Kinetic Mechanisms

Once a potential enzyme target is identified, the next step is to quantify the inhibitory potency of the compound. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, independent of substrate concentration. uni.lu Kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

While specific data for this compound is unavailable, research on analogous compounds provides insight into the expected outcomes of such studies. For example, a series of N-benzylpiperidine derivatives were evaluated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Another study on N-substituted piperidine (B6355638) derivatives demonstrated potent inhibition of steroid-5α-reductase isozymes. nih.gov

Illustrative Enzyme Inhibition Data for N-Benzylpiperidine Analogs

This table presents data for compounds structurally related to this compound and is for illustrative purposes only.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| d5 | HDAC | 0.17 | nih.gov |

| AChE | 6.89 | nih.gov | |

| d10 | HDAC | 0.45 | nih.gov |

| AChE | 3.22 | nih.gov | |

| Compound 6 | 5α-reductase type 1 | 3.44 | nih.gov |

| 5α-reductase type 2 | 0.37 | nih.gov | |

| Compound 7 | 5α-reductase type 2 | 0.08 (80 nM) | nih.gov |

Specificity and Selectivity Profiling against Enzyme Panels

To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the selectivity of an inhibitor. This compound would be tested against a panel of related enzymes. For example, if it inhibits a particular kinase, it would be screened against a broad range of other kinases to ensure it does not have widespread, non-specific activity. A highly selective inhibitor is generally preferred as it is likely to have a more favorable safety profile. The selectivity is often expressed as a ratio of IC₅₀ or Kᵢ values for the target enzyme versus other enzymes.

Receptor Binding Assays (In Vitro, Cell-Free or Isolated Membrane Systems)

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its affinity. These assays are crucial for understanding the potential pharmacological effects of a compound.

Radioligand Binding Studies for Receptor Affinity (Kₔ)

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. nih.gov In these experiments, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (often from cell membranes). The binding of the radioligand is measured in the presence of increasing concentrations of the unlabeled test compound. A successful displacement of the radioligand by the test compound indicates that they both bind to the same receptor. The data from these experiments are used to calculate the equilibrium dissociation constant (Kₔ), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₔ value indicates a higher binding affinity.

While no direct Kₔ values for this compound have been reported, studies on related benzylpiperazine derivatives have determined their binding affinities for sigma (σ) receptors. nih.gov

Illustrative Receptor Binding Affinity Data for Benzylpiperazine Analogs

This table presents data for compounds structurally related to this compound and is for illustrative purposes only.

| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) | Source |

| Compound 15 | σ₁ | [³H]-pentazocine | 1.6 | nih.gov |

Competition Binding Assays with Known Ligands

Competition binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a known ligand (often a radioligand) for binding to that receptor. The results are typically plotted as a competition curve, showing the percentage of the radioligand bound as a function of the concentration of the test compound. From this curve, the IC₅₀ value can be determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Studies on other N-benzylpiperidine derivatives have utilized such assays to determine their inhibitory potency at various receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Illustrative Receptor Inhibition Data for N-Benzylpiperidine Analogs

This table presents data for compounds structurally related to this compound and is for illustrative purposes only.

| Compound ID | Target Receptor | IC₅₀ (µM) | Source |

| Compound 13 | α7 nAChR | < 1 | nih.gov |

| Compound 26 | α7 nAChR | < 1 | nih.gov |

| Compound 38 | α7 nAChR | < 1 | nih.gov |

Based on a comprehensive review of available scientific literature, there is currently no specific published research data concerning the biological activities of the chemical compound This compound that falls within the scope of the requested investigation.

Extensive searches for in vitro and mechanistic studies, including G protein-coupled receptor (GPCR) signaling pathway modulation, non-human cell-based functional assays, and structure-activity relationship (SAR) studies focusing on the piperidine ring, did not yield any specific findings for this particular molecule.

Therefore, the generation of a detailed article adhering to the provided outline is not possible at this time due to the absence of publicly accessible research on "this compound".

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

Exploration of Substituent Effects on the Bromobenzyl Moiety

The N-benzyl group is a common feature in many biologically active piperidine derivatives, and modifications to the benzyl (B1604629) ring can profoundly influence their pharmacological properties. The presence and position of substituents on this aromatic ring can alter the compound's steric profile, electronic distribution, and lipophilicity, all of which are critical determinants of its interaction with biological targets.

While specific studies on the 4-bromobenzyl substituent of this compound are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on related N-benzylpiperidine analogs provide valuable insights. For instance, research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma receptor ligands has shown that halogen substitution on the benzyl group can significantly impact binding affinity for different receptor subtypes.

Furthermore, studies on N-(4-halobenzyl)amides have demonstrated that the nature and position of the halogen can influence antifungal activity. nih.govresearchgate.net These findings underscore the importance of the halogen substituent in modulating biological activity. A hypothetical SAR study on this compound could involve the synthesis and in vitro evaluation of analogs with different halogens (e.g., fluorine, chlorine) at the para-position, as well as moving the bromine to the ortho- or meta-positions to probe the steric and electronic requirements of a potential binding site.

Table 1: Hypothetical In Vitro Activity of 1-(Halobenzyl)-2-carboxypiperidine Analogs

| Compound | Benzyl Substituent | Predicted In Vitro Activity (IC50, µM) | Rationale |

| 1 | 4-Bromobenzyl | - | Parent compound for comparison. |